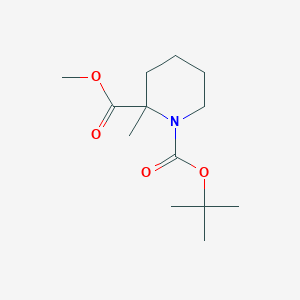
Acide 1,5-naphthyridine-2-carboxylique
Vue d'ensemble
Description
1,5-Naphthyridine-2-carboxylic acid: is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a fused ring system consisting of two pyridine rings connected through two adjacent carbon atoms
Applications De Recherche Scientifique
1,5-Naphthyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
1,5-Naphthyridine-2-carboxylic acid is a derivative of 1,5-naphthyridine These compounds are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
1,5-naphthyridines are known to react readily with alkyl halides to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination . Additionally, 1,5-naphthyridine has been observed to act as a ligand coordinating to Pd(II), forming complexes in aqueous solutions .
Biochemical Pathways
The broad biological activities of 1,5-naphthyridine derivatives suggest that they may interact with and influence multiple biochemical pathways .
Result of Action
The wide range of biological activities exhibited by 1,5-naphthyridine derivatives suggests that they may have diverse molecular and cellular effects .
Action Environment
The reactivity of 1,5-naphthyridines with various reagents suggests that their action may be influenced by the chemical environment .
Analyse Biochimique
Biochemical Properties
1,5-Naphthyridine-2-carboxylic acid plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes and proteins, forming stable complexes that can influence biochemical pathways. For instance, it acts as a ligand coordinating to palladium(II) in aqueous solutions, producing 2:1 and 1:1 complexes . These interactions are essential for understanding the compound’s reactivity and potential therapeutic applications.
Cellular Effects
The effects of 1,5-Naphthyridine-2-carboxylic acid on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with metal ions can affect various cellular functions, including enzyme activity and protein synthesis. These interactions can lead to changes in cell behavior, making it a valuable tool in studying cellular mechanisms .
Molecular Mechanism
At the molecular level, 1,5-Naphthyridine-2-carboxylic acid exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming stable complexes, altering their activity. Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in protein synthesis and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Naphthyridine-2-carboxylic acid can change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term biochemical experiments .
Dosage Effects in Animal Models
The effects of 1,5-Naphthyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound can exhibit therapeutic effects, while higher doses may lead to toxicity or adverse effects. Understanding the dosage thresholds is essential for developing safe and effective therapeutic applications .
Metabolic Pathways
1,5-Naphthyridine-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. These interactions can influence metabolite levels and overall cellular metabolism, highlighting the compound’s potential in metabolic studies .
Transport and Distribution
The transport and distribution of 1,5-Naphthyridine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, affecting its biological activity and therapeutic potential .
Subcellular Localization
1,5-Naphthyridine-2-carboxylic acid’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,5-Naphthyridine-2-carboxylic acid can be synthesized through various methods, including cyclization reactions and condensation processes. One common method involves the Skraup reaction, where substituted 3-aminopyridine compounds react with glycerol in the presence of catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . The reaction typically proceeds under acidic conditions and elevated temperatures to facilitate cyclization and formation of the naphthyridine ring system.
Industrial Production Methods: Industrial production of 1,5-naphthyridine-2-carboxylic acid often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,5-Naphthyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction processes.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include naphthyridine N-oxides, reduced naphthyridine derivatives, and various substituted naphthyridine compounds .
Comparaison Avec Des Composés Similaires
1,8-Naphthyridine-2-carboxylic acid: Similar in structure but with different biological activities and applications.
Benzo[c][1,5]naphthyridine-5-oxide: Another naphthyridine derivative with distinct chemical properties and reactivity.
Benzo[h][1,6]naphthyridine-6-oxide: Exhibits unique reactivity and applications compared to 1,5-naphthyridine-2-carboxylic acid.
Uniqueness: 1,5-Naphthyridine-2-carboxylic acid stands out due to its specific substitution pattern and the presence of a carboxylic acid group, which imparts unique chemical reactivity and biological activity. Its ability to form coordination complexes with metals further enhances its versatility in various applications .
Propriétés
IUPAC Name |
1,5-naphthyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-9(13)8-4-3-6-7(11-8)2-1-5-10-6/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFUFRWRMISKRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497750 | |
| Record name | 1,5-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49850-62-6 | |
| Record name | 1,5-Naphthyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5-Naphthyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,5-Naphthyridine-2-carboxylic acid derivatives suitable for developing luminescent materials?
A: 1,5-Naphthyridine-2-carboxylic acid derivatives can act as ligands for lanthanide ions, specifically Europium(III), forming stable complexes. [] These complexes exhibit strong luminescence in aqueous solutions, making them attractive candidates for bioimaging agents and pH probes. []
Q2: How does the structure of the 1,5-Naphthyridine-2-carboxylic acid derivative affect the luminescence of the Europium(III) complex?
A: The presence of specific functional groups on the 1,5-Naphthyridine-2-carboxylic acid scaffold influences the luminescence properties. For example, introducing a cyano group at the 7-position (as in 7-cyano-8-hydroxy-1,5-naphthyridine-2-carboxylic acid) leads to a decrease in the quantum yield and lifetime of the resulting Europium(III) complex compared to the complex with the unsubstituted ligand (8-hydroxy-1,5-naphthyridine-2-carboxylic acid). [] This highlights the importance of structural modifications in tuning the luminescent behavior of these complexes.
Q3: Can these Europium(III) complexes be used as pH sensors?
A: Yes, both the Europium(III) complexes formed with 8-hydroxy-1,5-naphthyridine-2-carboxylic acid and 7-cyano-8-hydroxy-1,5-naphthyridine-2-carboxylic acid demonstrate pH-sensitive luminescence. [] Their emission intensity changes reversibly with varying pH values. The "turn-on" of the Europium(III) emission upon increasing pH is attributed to the change in the ligand structure from the keto form to the enol anion form. [] This structural change affects the absorption band and reduces quenching effects, leading to enhanced luminescence.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![(E)-2-benzoyl-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}-2-propenenitrile](/img/structure/B1353096.png)



